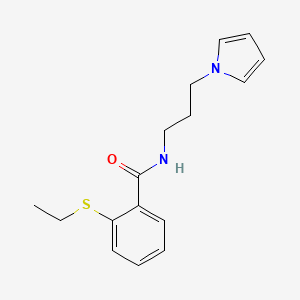

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-(3-pyrrol-1-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-2-20-15-9-4-3-8-14(15)16(19)17-10-7-13-18-11-5-6-12-18/h3-6,8-9,11-12H,2,7,10,13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJWDCFOFNLMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the propyl chain: The pyrrole ring is then alkylated with a propyl halide under basic conditions.

Formation of the benzamide core: The propyl-substituted pyrrole is then reacted with 2-(ethylthio)benzoic acid or its derivatives in the presence of coupling reagents like EDCI or DCC to form the final benzamide compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include:

- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Electrophilic reagents: Halogens (Cl2, Br2), nitric acid.

Major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Key Structural Differences

The compound’s uniqueness lies in its ethylthio and pyrrole-propyl substituents. Below is a comparative analysis with structurally related benzamides (Table 1):

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

Catalytic and Coordination Potential

- The target compound’s pyrrole group may facilitate Pd(II)/Ru(II)-catalyzed C–H activation, similar to N,O-bidentate directing groups in ’s compound, but with altered regioselectivity due to sulfur’s electronic effects .

- Thioethers are known to stabilize radical intermediates, suggesting utility in photoredox catalysis—a property absent in hydroxy- or perfluoro-substituted analogs.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide is an organic compound with a complex structure that includes a benzamide core, a pyrrole ring, and an ethylthio substituent. Its unique composition allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide exhibits significant antimicrobial activity. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes essential for bacterial survival. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide has also been investigated for its anticancer properties. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. Specific research findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Inhibition of cell cycle progression |

| A549 (Lung) | 10 | Modulation of MAPK signaling pathways |

Other Biological Activities

Apart from antimicrobial and anticancer effects, this compound is being explored for additional therapeutic potentials, including:

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in vitro.

- Neuroprotective Effects : Preliminary data indicate potential benefits in neurodegenerative models.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide:

-

Study on Antimicrobial Activity :

- Researchers tested the compound against Gram-positive and Gram-negative bacteria.

- Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus.

-

Anticancer Research :

- A study involving various cancer cell lines demonstrated that the compound effectively inhibited cell growth, with significant effects noted in breast and lung cancer models.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

-

Inflammatory Response Study :

- In vitro assays revealed that the compound could downregulate pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

The biological activity of N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide is attributed to its interactions with specific molecular targets:

- Cell Membrane Disruption : The ethylthio group may enhance membrane permeability, leading to cell lysis in bacteria.

- Apoptotic Pathways : The compound appears to activate caspases, which are crucial for programmed cell death.

- Signal Transduction Modulation : It may influence pathways such as MAPK and PI3K/Akt, which are vital for cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.